molecular formula C19H36O2 B1250051 cis-9,10-Methyleneoctadecanoic acid

cis-9,10-Methyleneoctadecanoic acid

Cat. No.: B1250051
M. Wt: 296.5 g/mol
InChI Key: PDXZQLDUVAKMBQ-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-9,10-Methyleneoctadecanoic Acid typically involves the cyclopropanation of oleic acid derivatives. One common method is the reaction of oleic acid with diiodomethane and zinc dust in the presence of a base such as potassium tert-butoxide . This reaction forms the cyclopropane ring at the 9,10 positions of the fatty acid chain.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale cyclopropanation reactions using oleic acid as the starting material, followed by purification processes such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-9,10-Methyleneoctadecanoic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the cyclopropane ring to an open-chain structure.

    Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include epoxides, diols, and various substituted derivatives of this compound.

Mechanism of Action

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1

InChI Key

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

Synonyms

9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome

Origin of Product

United States

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